molecular formula C10H12ClNO B13253177 4-Chloro-2-[(cyclopropylamino)methyl]phenol

4-Chloro-2-[(cyclopropylamino)methyl]phenol

Cat. No.: B13253177
M. Wt: 197.66 g/mol
InChI Key: LTSRGVXGHFIHBZ-UHFFFAOYSA-N
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Description

4-Chloro-2-[(cyclopropylamino)methyl]phenol (CAS: 332052-74-1) is a halogenated phenolic compound featuring a chlorine substituent at the 4-position of the benzene ring and a cyclopropylamino-methyl group at the 2-position. Its molecular structure enables diverse applications in coordination chemistry (e.g., as a ligand for metal complexes) and medicinal chemistry (e.g., antimicrobial or anticancer agents) . The cyclopropyl group introduces steric and electronic effects that influence its reactivity and biological interactions.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-2-[(cyclopropylamino)methyl]phenol

InChI

InChI=1S/C10H12ClNO/c11-8-1-4-10(13)7(5-8)6-12-9-2-3-9/h1,4-5,9,12-13H,2-3,6H2

InChI Key

LTSRGVXGHFIHBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(cyclopropylamino)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-[(cyclopropylamino)methyl]phenol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(cyclopropylamino)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Chloro-2-[(cyclopropylamino)methyl]phenol has potential applications across various scientific and industrial fields, meriting further exploration in both research and practical settings.

Scientific Research Applications

Pharmaceuticals and Agrochemicals

  • 4-Chloro-2-[(cyclopropylamino)methyl]phenol is notable for its potential applications in pharmaceuticals and agrochemicals because its unique structural features may influence its biological activity and interaction with various biological systems.
  • The compound's chlorophenol structure with a cyclopropylamino substituent makes it a versatile subject for exploration in industrial and research settings.
  • Interaction studies are crucial for determining the therapeutic potential and safety of 4-Chloro-2-[(cyclopropylamino)methyl]phenol. These studies focus on its binding affinity with various biological targets.

Synthesis Methods

The synthesis of 4-Chloro-2-[(cyclopropylamino)methyl]phenol can be achieved through several methods, each with its advantages and limitations concerning yield, purity, and scalability. The chemical behavior of 4-Chloro-2-[(cyclopropylamino)methyl]phenol can be explored through various reactions, which are essential for understanding how the compound can be modified or utilized in synthetic pathways.

Structural Similarity

What sets 4-Chloro-2-[(cyclopropylamino)methyl]phenol apart is its combination of the chlorophenol framework with a cyclopropyl amine moiety. This unique combination may enhance its biological activity compared to other similar compounds, providing avenues for novel therapeutic applications.

Examples of compounds sharing structural similarities with 4-Chloro-2-[(cyclopropylamino)methyl]phenol :

Compound NameStructure FeaturesUnique Aspects
4-Chloro-2-methylphenolChlorine at position 4, methyl groupCommonly used as a disinfectant
2-Amino-4-chlorophenolAmino group at position 2Exhibits different biological activities
CyclopropylamineContains cyclopropane ringUsed in drug design due to unique ring structure

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(cyclopropylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclopropylamino group may interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Schiff Base Derivatives

Key Differences :

  • Pyridine-containing analogs show bathochromic UV-Vis shifts (λmax ~357 nm) due to extended conjugation, unlike the target compound, which lacks aromatic nitrogen .

Table 1: Comparison of Schiff Base Analogs

Compound Substituent Key Activity Reference
Target Compound Cyclopropylamino-methyl Discontinued; N/A
(E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol Pyridinyl Antifungal
4-Chloro-2-[(phenylimino)methyl]phenol Phenyl Antimicrobial (Gram-positive)
Cu(II) Complex of diisopropylphenyl analog Diisopropylphenyl Electrochemical activity

Aminophenol Derivatives

Functional Group Variations
  • 4-Chloro-2-[(ethylamino)methyl]phenol: The ethyl group enhances hydrophobicity, improving blood-brain barrier penetration in drug design .
  • 4-Chloro-2-{[(3-(cyclohexyloxy)propyl)amino]methyl}phenol: The cyclohexyloxy group increases steric bulk, reducing metabolic degradation .

Key Differences :

Chiral and Coordination Complexes

  • Chiral Aminophenols: The R,R-configuration in 4-chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol enables asymmetric catalysis, with intramolecular O–H⋯N hydrogen bonding (2.647 Å) stabilizing the structure .
  • Cu(II) Complexes : Schiff base-Cu(II) complexes exhibit antimicrobial and electrochemical properties. For example, Cu(II) complexes with diimine co-ligands show MIC values of 12.5 µg/mL against E. coli .

Key Insight : The target compound’s cyclopropyl group could modulate metal-ligand binding kinetics, though its coordination chemistry remains underexplored compared to phenyl or pyridinyl analogs .

Biological Activity

4-Chloro-2-[(cyclopropylamino)methyl]phenol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and cytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

4-Chloro-2-[(cyclopropylamino)methyl]phenol is characterized by the presence of a chlorinated phenolic structure and a cyclopropylamino side chain. This unique configuration may contribute to its interaction with various biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-Chloro-2-[(cyclopropylamino)methyl]phenol, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

  • Synergistic Effects : The compound has shown synergistic activity when combined with existing antibiotics, suggesting it could be used to enhance the efficacy of current treatments for resistant infections .
  • Mechanism of Action : It inhibits biofilm formation by MRSA, which is crucial for the survival and resistance of bacterial colonies. This action is linked to alterations in bacterial motility and cell density .

Antiviral Activity

The antiviral potential of 4-Chloro-2-[(cyclopropylamino)methyl]phenol has also been investigated, particularly in relation to RNA viruses.

Research Insights:

  • Inhibition of Viral Replication : In vitro studies suggest that compounds similar to 4-Chloro-2-[(cyclopropylamino)methyl]phenol exhibit significant inhibition of viral replication in various assays. While specific data for this compound is limited, related chlorinated phenols have demonstrated efficacy against viruses such as HIV and influenza .

Cytotoxicity Studies

Cytotoxicity evaluations are critical for assessing the safety profile of new compounds. The toxicity of 4-Chloro-2-[(cyclopropylamino)methyl]phenol was assessed using various cell lines.

Toxicological Findings:

  • Cell Viability Assays : Preliminary studies indicate that while the compound exhibits biological activity, it also shows varying degrees of cytotoxicity depending on the concentration and cell type tested. Further research is required to establish a clear dose-response relationship .

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-Chloro-2-[(cyclopropylamino)methyl]phenol, a comparative analysis with structurally related compounds was conducted. The table below summarizes key findings from various studies.

CompoundAntimicrobial ActivityAntiviral ActivityCytotoxicity (IC50)
4-Chloro-2-[(cyclopropylamino)methyl]phenolHigh (against MRSA)ModerateVaries by cell line
ChlorothymolHigh (against MRSA)Low50 µM
ThymolModerateLow20 µM

Case Studies

  • Clinical Isolate Study : A study involving clinical isolates of MRSA demonstrated that 4-Chloro-2-[(cyclopropylamino)methyl]phenol significantly reduced bacterial load when used in conjunction with oxacillin, highlighting its potential as an adjuvant therapy in resistant infections .
  • In Vitro Viral Replication : Research on structurally similar compounds indicates that chlorinated phenols can inhibit viral replication at micromolar concentrations, suggesting that further exploration into the antiviral properties of 4-Chloro-2-[(cyclopropylamino)methyl]phenol could yield promising results .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-[(cyclopropylamino)methyl]phenol?

The compound is typically synthesized via Mannich reactions, where a phenol derivative reacts with an amine and a carbonyl compound. For example, 4-Chloro-2-(1H-pyrazol-3-yl)phenol can be synthesized by reacting 5-chlorosalicylaldehyde with 3,4-dimethylaniline in methanol under reflux, followed by crystallization . Reduction steps using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol mixtures are critical for stabilizing intermediates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography is widely employed to determine molecular conformation and hydrogen bonding. For instance, intramolecular O–H⋯N hydrogen bonds (2.647 Å) and intermolecular N–H⋯Cl interactions are observed in crystal structures, stabilizing spiral chain formations .
  • Spectroscopic techniques like NMR and IR confirm functional groups. For example, phenolic O–H stretches appear at ~3200 cm⁻¹ in IR spectra, while aromatic protons resonate at δ 6.8–7.5 ppm in ¹H NMR .

Q. What role does the compound play in Mannich reactions?

The compound acts as a phenol substrate in Mannich reactions, forming NCH₂N-linked bis(pyrazolylmethyl) derivatives. These reactions are optimized in methanol or THF/ethanol at room temperature, with yields up to 83.5% after purification via silica-gel chromatography .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure of this compound?

Density Functional Theory (DFT) calculations, such as the B3LYP functional, predict thermochemical properties (e.g., atomization energies) and electronic distributions. These methods help validate experimental data, such as hydrogen bond strengths (e.g., O–H⋯N distances of 2.647 Å vs. DFT-predicted 2.6 Å) .

Q. What challenges arise in resolving enantiomers of this compound, and what methods are effective?

Chiral centers (e.g., R,R configurations at C7/C10) require enantioselective synthesis. Asymmetric catalytic reductions (e.g., NaBH₄ in THF/ethanol) and chiral chromatography are effective. Contradictions in diastereomer yields (e.g., 83.5% vs. lower yields in alternative routes) highlight the need for precise stoichiometry and solvent polarity optimization .

Q. How do variations in crystal packing affect the compound’s physicochemical properties?

Crystal packing studies reveal that intramolecular hydrogen bonds (e.g., O–H⋯N) and weak C–H⋯π interactions stabilize 3D networks. For example, P21/n space group crystals exhibit a dihedral angle of 33.18° between aromatic rings, influencing solubility and melting points (157–161°C) .

Q. How is the compound utilized in asymmetric catalysis?

Chiral aminophenol derivatives serve as ligands in asymmetric reactions. For instance, copper(II) complexes with Schiff base ligands derived from this compound show catalytic activity in organic transformations, validated by electrochemical and biological assays .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in hydrogen bond lengths (e.g., 2.647 Å vs. 3.07 Å van der Waals radii) suggest context-dependent stabilization. Computational validation (DFT) and high-resolution crystallography (e.g., SHELXL refinement) resolve such conflicts .
  • Experimental Design : For reproducibility, use Bruker Kappa APEXII CCD diffractometers (MoKα radiation, λ = 0.71073 Å) for crystallography and SADABS for absorption corrections .

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